Cas no 58657-28-6 (2-chloro-1-(5-chloro-2-methylphenyl)ethanone)
2-chloro-1-(5-chloro-2-methylphenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone
- Ethanone, 2-chloro-1-(5-chloro-2-methylphenyl)- (9CI)
- 2-chloro-1-(5-chloro-2-methylphenyl)ethanone
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- MDL: MFCD00997194
- Inchi: 1S/C9H8Cl2O/c1-6-2-3-7(11)4-8(6)9(12)5-10/h2-4H,5H2,1H3
- InChI Key: UGXFECVAWSLKFV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C)=C(C(CCl)=O)C=1
Computed Properties
- Exact Mass: 201.9952203g/mol
- Monoisotopic Mass: 201.9952203g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 17.1Ų
2-chloro-1-(5-chloro-2-methylphenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667687-1g |
2-Chloro-1-(5-chloro-2-methylphenyl)ethan-1-one |
58657-28-6 | 98% | 1g |
¥4613.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667687-5g |
2-Chloro-1-(5-chloro-2-methylphenyl)ethan-1-one |
58657-28-6 | 98% | 5g |
¥12530.00 | 2024-05-07 |
2-chloro-1-(5-chloro-2-methylphenyl)ethanone Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-chloro-1-(5-chloro-2-methylphenyl)ethanone
Compound CAS No. 58657-28-6: 2-Chloro-1-(5-Chloro-2-Methylphenyl)Ethanone
Compound CAS No. 58657-28-6, also known as 2-chloro-1-(5-chloro-2-methylphenyl)ethanone, is a synthetic organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of chlorinated aromatic ketones, which are widely studied for their potential applications in pharmaceuticals, agrochemicals, and advanced materials.
The molecular structure of 2-chloro-1-(5-chloro-2-methylphenyl)ethanone consists of a ketone group attached to a substituted phenyl ring. The phenyl ring is further substituted with two chlorine atoms and a methyl group, which introduces significant electronic and steric effects. These effects influence the compound's reactivity, stability, and interactions with other molecules, making it a valuable substrate for further chemical transformations.
Recent studies have highlighted the importance of chlorinated aromatic ketones like this compound in the development of novel drugs and bioactive molecules. For instance, researchers have explored the use of such compounds as intermediates in the synthesis of complex natural products and pharmacologically active agents. The presence of multiple chlorine atoms in the molecule enhances its ability to participate in various nucleophilic and electrophilic reactions, making it a versatile building block in organic synthesis.
In addition to its role in drug discovery, compound CAS No. 58657-28-6 has shown promise in materials science applications. Its aromatic structure and functional groups make it a candidate for use in the development of advanced polymers, coatings, and electronic materials. Recent advancements in polymer chemistry have demonstrated how such compounds can be incorporated into polymeric networks to enhance mechanical properties and thermal stability.
The synthesis of 2-chloro-1-(5-chloro-2-methylphenyl)ethanone typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent halogenation processes. These methods have been optimized over the years to achieve high yields and purity levels, ensuring that the compound is suitable for both research and industrial applications.
From an environmental perspective, understanding the fate and behavior of chlorinated aromatic compounds like this one is crucial for assessing their potential impact on ecosystems. Recent research has focused on the degradation pathways of such compounds under various environmental conditions, including photodegradation and microbial metabolism. These studies aim to develop strategies for minimizing environmental contamination while maximizing the benefits derived from these compounds.
In conclusion, compound CAS No. 58657-28-6, or 2-chloro-1-(5-chloro-2-methylphenyl)ethanone, stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure, reactivity, and potential uses continue to drive research efforts aimed at unlocking its full potential while ensuring its safe handling and environmental compatibility.
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